molecular formula C12H19ClN2O3S B1661757 (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE CAS No. 947532-58-3

(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE

Cat. No.: B1661757
CAS No.: 947532-58-3
M. Wt: 306.81
InChI Key: INNUURYOUYWCOT-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 2-methoxybenzenesulfonyl chloride with (3S)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the replication of bacteria, thereby exerting its antibacterial effects . Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the presence of a methoxy group and a piperidine ring.

Properties

CAS No.

947532-58-3

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81

IUPAC Name

2-methoxy-N-[(3S)-piperidin-3-yl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-10-5-4-8-13-9-10;/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3;1H/t10-;/m0./s1

InChI Key

INNUURYOUYWCOT-PPHPATTJSA-N

Isomeric SMILES

COC1=CC=CC=C1S(=O)(=O)N[C@H]2CCCNC2.Cl

SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl

Origin of Product

United States

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